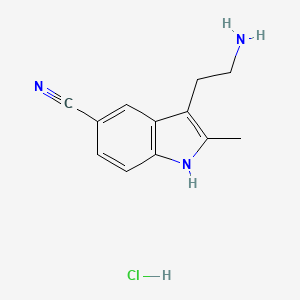

3-(2-氨基乙基)-2-甲基-1H-吲哚-5-碳腈盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related heterocyclic compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of 2-amino-4H-pyran-3-carbonitriles and 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles is described, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be performed in water without the need for a catalyst, as seen in the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Additionally, the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles is used to synthesize 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles . These methods could potentially be adapted for the synthesis of "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, as seen in the case of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid . This technique could be employed to elucidate the crystal structure of "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride", providing information on its orthorhombic space group, cell dimensions, and hydrogen bonding interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For example, 2-amino-4H-pyran-3-carbonitriles can react with chloroacetyl chloride to yield new derivatives . Similarly, 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile can undergo hydrolysis to form different diazepine, triazepine, or benzimidazole derivatives . These reactions highlight the reactivity of the amino and carbonitrile groups, which are also present in "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the nature of their substituents. For instance, the presence of hydrogen bonds in the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid suggests that similar hydrogen bonding could be expected in "3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride" . Additionally, the intermolecular interactions observed in the crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile may provide insights into the solubility and stability of the compound .

科学研究应用

合成和化学性质

- 3-(2-氨基乙基)-2-甲基-1H-吲哚-5-碳腈盐酸盐参与各种合成过程,包括苯二氮卓和吡唑衍生物的制备和水解。这些过程探讨了氨基苯胺转化为不同衍生物的过程,展示了该化合物在化学合成中的多功能性 (Okamoto & Ueda, 1975)。

在催化和绿色化学中的应用

- 该化合物在无催化剂反应中发挥作用,特别是在水中,突显了其在环保化学过程中的潜力。这种应用在合成新型咔咯烯衍生物中显而易见,展示了该化合物在绿色化学中的实用性 (Kumaravel & Vasuki, 2009)。

晶体和分子结构分析

- 对相关碳腈化合物的晶体和分子结构进行的研究揭示了它们的稳定机制。这项研究对于了解该化合物在不同环境中的行为及其在材料科学中的潜在应用至关重要 (Fathima et al., 2014)。

在光伏和电子应用中的作用

- 3-(2-氨基乙基)-2-甲基-1H-吲哚-5-碳腈盐酸盐的衍生物在有机-无机光二极管的发展中显示出潜力。它们的光伏特性正在探索用于电子设备的潜在应用,这可能会推动可再生能源技术的进步 (Zeyada et al., 2016)。

抗菌和抗炎活性

- 已对从3-(2-氨基乙基)-2-甲基-1H-吲哚-5-碳腈盐酸盐衍生的化合物的抗菌和抗炎活性进行了研究。这些发现对于制药研究具有重要意义,可能会导致新治疗剂的开发 (Gadegoni & Manda, 2013)。

作用机制

Target of Action

The primary target of 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride is related to the serotonergic system . This compound is structurally similar to tryptamine, a neurotransmitter that is chemically similar to serotonin . Therefore, it may interact with serotonin receptors in the brain, which play a crucial role in mood regulation, sleep, and other cognitive functions .

Mode of Action

Given its structural similarity to tryptamine, it may act as anagonist at serotonin receptors . This means it could bind to these receptors and activate them, mimicking the effects of serotonin. This could result in changes in neuronal signaling and ultimately influence various physiological processes .

Biochemical Pathways

The compound may affect the serotonergic pathways in the brain . Serotonin is a key neurotransmitter that regulates mood, appetite, sleep, and other functions. By acting on serotonin receptors, the compound could potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on its specific interactions with serotonin receptors and the subsequent changes in neuronal signaling. This could potentially lead to alterations in mood, sleep patterns, and other cognitive functions .

属性

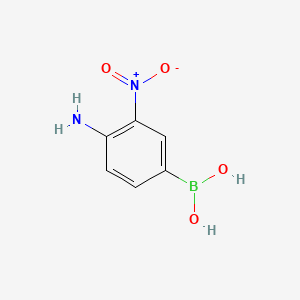

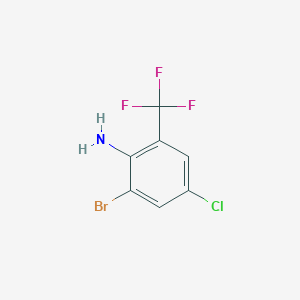

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.ClH/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8;/h2-3,6,15H,4-5,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDMLGMGLNSZMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586207 |

Source

|

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049737-40-7 |

Source

|

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

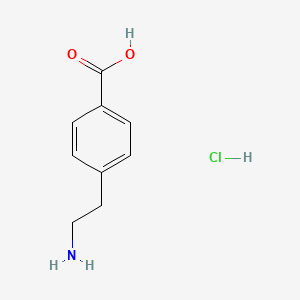

![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)

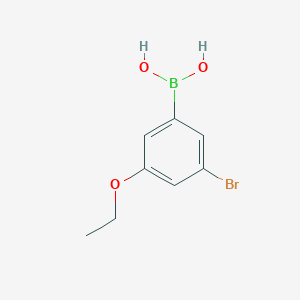

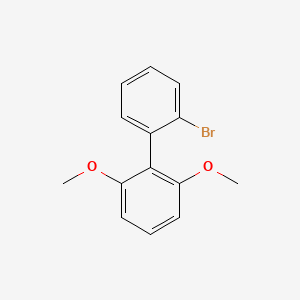

![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)